2-(2,2-Difluoropropanoyl)-4-ethylcyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,2-Difluoropropanoyl)-4-ethylcyclohexan-1-one is an organic compound characterized by the presence of a difluoropropanoyl group attached to a cyclohexanone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Difluoropropanoyl)-4-ethylcyclohexan-1-one typically involves the reaction of 2,2-difluoropropanoyl chloride with 4-ethylcyclohexanone under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
For large-scale industrial production, the synthesis may involve more efficient catalytic processes to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors can also enhance the scalability and efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,2-Difluoropropanoyl)-4-ethylcyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluoropropanoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
2-(2,2-Difluoropropanoyl)-4-ethylcyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism by which 2-(2,2-Difluoropropanoyl)-4-ethylcyclohexan-1-one exerts its effects involves interactions with specific molecular targets. The difluoropropanoyl group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or chemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Difluoropropanoyl chloride: A precursor in the synthesis of 2-(2,2-Difluoropropanoyl)-4-ethylcyclohexan-1-one.
Ethyl bromodifluoroacetate: Another compound containing a difluoromethyl group, used in similar synthetic applications.
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. The presence of both the difluoropropanoyl group and the cyclohexanone ring makes it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C11H16F2O2 |
---|---|
Molekulargewicht |
218.24 g/mol |
IUPAC-Name |
2-(2,2-difluoropropanoyl)-4-ethylcyclohexan-1-one |
InChI |
InChI=1S/C11H16F2O2/c1-3-7-4-5-9(14)8(6-7)10(15)11(2,12)13/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
FAISDSDIWUKAPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCC(=O)C(C1)C(=O)C(C)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.